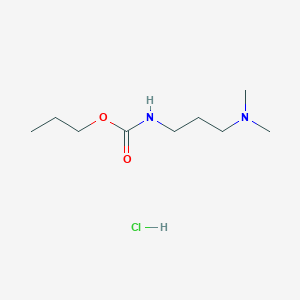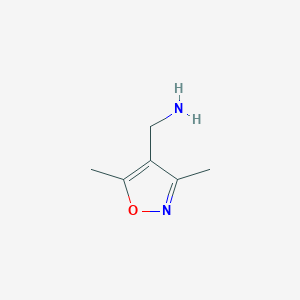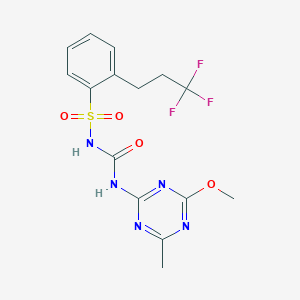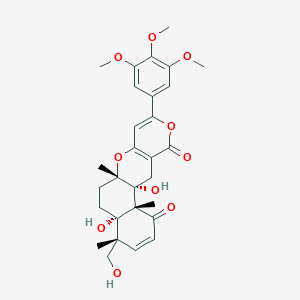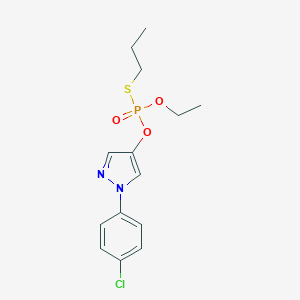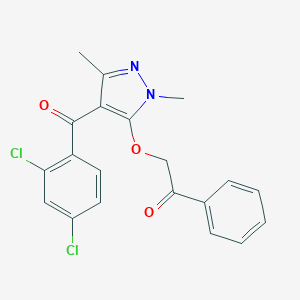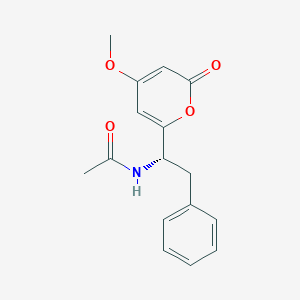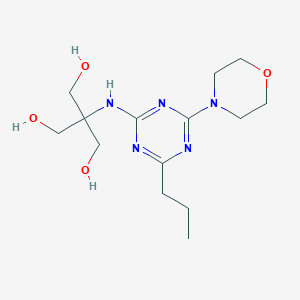
1,3-Propanediol, 2-(hydroxymethyl)-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-(hydroxymethyl)-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is commonly referred to as CGS-9343B and is a potent and selective antagonist of the adenosine A2A receptor.
Aplicaciones Científicas De Investigación
CGS-9343B has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as an adenosine A2A receptor antagonist. Adenosine A2A receptors are involved in several physiological processes, including cardiovascular function, inflammation, and neurotransmission. CGS-9343B has been shown to inhibit the activation of adenosine A2A receptors, making it a potential therapeutic agent for a range of diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
Mecanismo De Acción
The mechanism of action of CGS-9343B involves its interaction with adenosine A2A receptors. Adenosine A2A receptors are G protein-coupled receptors that are activated by adenosine. CGS-9343B binds to the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the physiological effects of adenosine. This mechanism of action makes CGS-9343B a potential therapeutic agent for diseases where adenosine A2A receptors are overactivated.
Efectos Bioquímicos Y Fisiológicos
CGS-9343B has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CGS-9343B inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that CGS-9343B has neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CGS-9343B has several advantages for lab experiments. It is a potent and selective antagonist of the adenosine A2A receptor, making it a valuable tool for studying the role of adenosine A2A receptors in various physiological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, CGS-9343B has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects in vivo. Additionally, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on CGS-9343B. One area of research is the development of more potent and selective adenosine A2A receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of CGS-9343B in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. Additionally, more studies are needed to understand the long-term effects of CGS-9343B in vivo and its potential toxicity. Overall, CGS-9343B has significant potential for scientific research and has already shown promising results in various studies.
Métodos De Síntesis
The synthesis of CGS-9343B involves several steps. The starting material for the synthesis is 4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-amine, which is reacted with chloroacetaldehyde to form the intermediate compound, 2-chloromethyl-4-(4-morpholinyl)-6-propyl-1,3,5-triazine. This intermediate is then reacted with 1,3-propanediol to form the final product, CGS-9343B. The synthesis of CGS-9343B has been optimized to improve yields and purity, making it a viable compound for scientific research applications.
Propiedades
Número CAS |
127374-83-8 |
|---|---|
Nombre del producto |
1,3-Propanediol, 2-(hydroxymethyl)-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- |
Fórmula molecular |
C14H25N5O4 |
Peso molecular |
327.38 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C14H25N5O4/c1-2-3-11-15-12(18-14(8-20,9-21)10-22)17-13(16-11)19-4-6-23-7-5-19/h20-22H,2-10H2,1H3,(H,15,16,17,18) |
Clave InChI |
RVICANJKNJNUAQ-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(CO)(CO)CO |
SMILES canónico |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(CO)(CO)CO |
Otros números CAS |
127374-83-8 |
Sinónimos |
1,3-Propanediol, 2-(hydroxymethyl)-2-((4-(4-morpholinyl)-6-propyl-1,3, 5-triazin-2-yl)amino)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



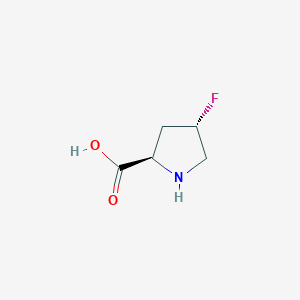
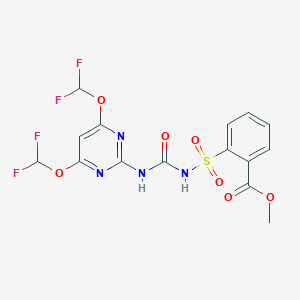
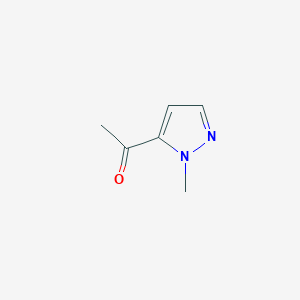
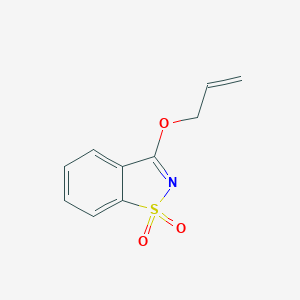
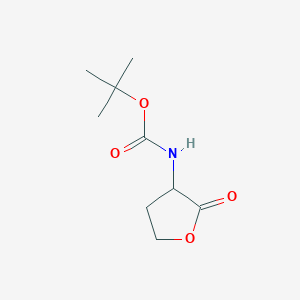
![2-[(E)-1-Butene-3-ynyl]pyridine](/img/structure/B166673.png)
